4,5-Dimethoxy-2-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

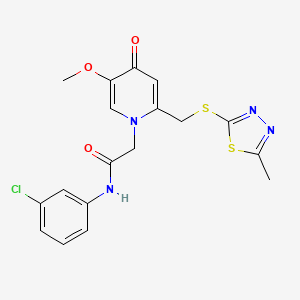

“4,5-Dimethoxy-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C9H10F3NO2 . It has a molecular weight of 221.18 . This compound is used for research purposes .

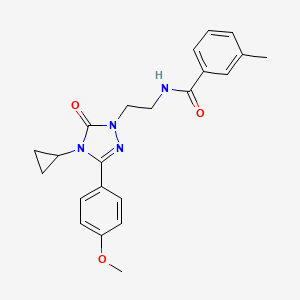

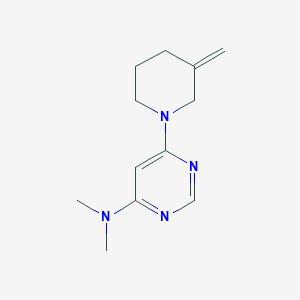

Molecular Structure Analysis

The molecular structure of “4,5-Dimethoxy-2-(trifluoromethyl)aniline” is represented by the formula C9H10F3NO2 . This indicates that the compound contains nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structures : The synthesis of oligomers like all-para-brominated poly(N-phenyl-m-aniline)s has been achieved, and X-ray crystallographic analysis reveals unique structural characteristics such as U-shaped structures, suggesting a propensity for helical formations (Ito et al., 2002).

Liquid Crystals : Studies on liquid crystals of derivatives, including 4-octyloxy-N-(benzylidene)aniline, have shown that 4-trifluoromethyl and 4-trifluoromethoxy derivatives exhibit stable smectic phases. This research contributes to understanding the influence of moderately polar nature of mesogens on liquid crystalline properties (Miyajima et al., 1995).

Melamine-Based Dendrimers : The use of 4-(n-octyloxy)aniline in the synthesis, structure, and supramolecular behavior of new dendritic melamines highlights its utility in advanced materials science, particularly in designing dendrimers with unique macromolecular shapes and self-assembly properties (Morar et al., 2018).

Emitting Amorphous Molecular Materials : Compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline are key in designing color-tunable emitting amorphous materials for electroluminescence, demonstrating the role of 4,5-dimethoxy-2-(trifluoromethyl)aniline derivatives in creating advanced lighting and display technologies (Doi et al., 2003).

Electrochemical Studies : The electrooxidation of aniline, a close relative of 4,5-dimethoxy-2-(trifluoromethyl)aniline, has been studied using electrochemistry-mass spectrometry coupling, providing insights into polymer chain growth and the formation of radical cations and oligomers, which is crucial for understanding the electrochemical behavior of similar compounds (Yu et al., 2018).

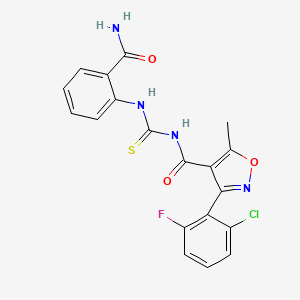

Inhibitors of Src Kinase Activity : The optimization of aniline derivatives like 4-phenylamino-3-quinolinecarbonitriles has led to potent inhibitors of Src kinase activity, showing the therapeutic potential of aniline derivatives in the field of medicinal chemistry (Boschelli et al., 2001).

Safety And Hazards

“4,5-Dimethoxy-2-(trifluoromethyl)aniline” is considered hazardous . It has been associated with various hazard statements including H301, H311, H315, H319, H332, H335, H373, and H412 . Precautionary measures include P260, P261, P264, P270, P271, P273, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P314, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4,5-dimethoxy-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-14-7-3-5(9(10,11)12)6(13)4-8(7)15-2/h3-4H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFJSOZGQWYDAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(F)(F)F)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxy-2-(trifluoromethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2681799.png)

![(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2681801.png)

![2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide](/img/structure/B2681806.png)

![1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone](/img/structure/B2681807.png)

![2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2681817.png)